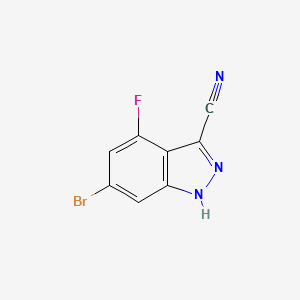

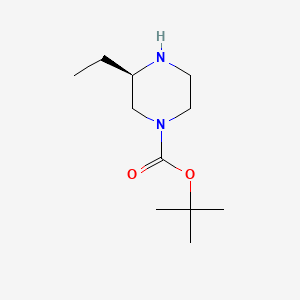

(R)-tert-butyl 3-ethylpiperazine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-tert-butyl 3-ethylpiperazine-1-carboxylate” is a chemical compound that incorporates heterocyclic moieties into its structure . This compound is part of a larger class of compounds known as chalcones, which are secondary metabolites of plants . Chalcones and their derivatives are the cores of various biologically interesting compounds .

Synthesis Analysis

Chalcones, like “®-tert-butyl 3-ethylpiperazine-1-carboxylate”, are easily prepared using various reaction procedures and strategies . For instance, the named reaction Claisen-Schmidt condensation is one common methodology to prepare the title compound through carbonyl derivative condensation in the presence of base . Additionally, the carbonylative Heck coupling reaction, the Sonogashira isomerization coupling reaction, the continuous flow deuteration reaction, the Suzuki–Miyaura coupling reaction, and solid acid catalyst-mediated reactions are known .Aplicaciones Científicas De Investigación

Synthesis of Triazole Derivatives

Triazoles are a class of heterocyclic compounds that exhibit a wide range of biological activities. The ®-1-Boc-3-Ethylpiperazine can be utilized in the synthesis of triazole derivatives, which are key components in many drugs with antibacterial, antifungal, anticancer, and antiviral properties . The compound’s structure allows for binding with enzymes and receptors in biological systems, making it a valuable precursor in medicinal chemistry.

Development of PI3Kβ Inhibitors

Phosphatidylinositol-3-kinases (PI3Ks) play a critical role in cell growth and cancer progression. ®-1-Boc-3-Ethylpiperazine serves as a building block in the design of novel benzothiazole derivatives that act as selective PI3Kβ inhibitors . These inhibitors have shown promise in anti-proliferative activity, particularly against prostate cancer cell lines, highlighting the compound’s potential in cancer therapeutics.

Antimicrobial Agents

The structural flexibility of ®-1-Boc-3-Ethylpiperazine allows for its incorporation into molecules with increased antimicrobial activity. By substituting different pharmacophores into the compound’s structure, researchers can create hybrid molecules that combat multidrug-resistant pathogens . This application is crucial in addressing the growing concern of antibiotic resistance.

Kinase Inhibitor Chemistry

Kinases are enzymes that play a significant role in signaling pathways within cells. ®-1-Boc-3-Ethylpiperazine is used in the synthesis of kinase inhibitors, which can regulate these pathways and have therapeutic implications in diseases like cancer . The compound’s versatility in forming tight interactions with key residues makes it an important contributor to this field.

Propiedades

IUPAC Name |

tert-butyl (3R)-3-ethylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJOJUNLMJMJSN-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647490 |

Source

|

| Record name | tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-butyl 3-ethylpiperazine-1-carboxylate | |

CAS RN |

438050-08-9 |

Source

|

| Record name | tert-Butyl (3R)-3-ethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292640.png)

![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)

![4-Bromo-3-iodo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1292647.png)

![4-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292648.png)

![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)

![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292653.png)

![4-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292654.png)

![6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1292655.png)